3,5-dimethyl-N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide
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Overview
Description
The compound you mentioned is a complex organic molecule that contains several functional groups, including a benzamide group, a pyridazin ring, a triazole ring, and a pyridine ring. These functional groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its functional groups and the bonds between them. The presence of multiple aromatic rings could lead to interesting electronic and steric interactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of multiple aromatic rings could affect the compound’s solubility, stability, and reactivity .Scientific Research Applications
Synthesis and Biological Activity
Antiproliferative Activity
A study by Ilić et al. (2011) detailed the synthesis of [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives showing that, while thrombin inhibitory and fibrinogen receptor antagonistic activities were lost compared to benzamidine compounds, the ester forms inhibited the proliferation of endothelial and tumor cells (Ilić, M., Ilaš, J., Liekens, S., Mátyus, P., & Kikelj, D., 2011).
Antimicrobial Activities
Patel and Patel (2015) synthesized derivatives of 3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole and tested them against various bacterial and fungal strains, highlighting the antimicrobial potential of these compounds (Patel, G. K., & Patel, H. S., 2015).
Synthetic Routes for Heterocyclic Compounds
Abdel‐Aziz et al. (2008) reported the synthesis of novel pyrazolo[1,5‐a]pyrimidine, 1,2,4‐triazolo[1,5‐a]pyrimidine, and other derivatives incorporating a thiazolo[3,2‐a]benzimidazole moiety, contributing to the methodology for synthesizing structurally diverse heterocycles with potential biological activities (Abdel‐Aziz, H., Hamdy, N., Fakhr, I., & Farag, A., 2008).
Anticancer Evaluation
Bakavoli et al. (2010) described the synthesis of new derivatives of 3-phenyl-1,5-dimethyl-1H-[1,2,4]triazolo[4′,3′:1,2]pyrimido[4,5-e][1,3,4]oxadiazines, which were evaluated for their anticancer activity against different cancer cell lines, illustrating the potential of triazolo-pyrimidine derivatives in cancer therapy (Bakavoli, M., Rahimizadeh, M., Shiri, A., Akbarzadeh, M., Mousavi, S., Atapour-Mashhad, H., & Tayarani-Najaran, Z., 2010).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo derivatives, have been reported to interact with a variety of enzymes and receptors .
Mode of Action
It is known that triazole compounds can bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Biochemical Pathways
Similar compounds have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .
Result of Action
Similar compounds have been reported to exhibit diverse pharmacological activities, indicating that they may have multiple effects at the molecular and cellular level .
Action Environment
It is known that the biological activity of similar compounds can be influenced by various factors, including the presence of other compounds, ph, temperature, and the specific characteristics of the biological environment .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Triazole compounds, including 3,5-dimethyl-N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide, are known to interact with a variety of enzymes and receptors in the biological system . For instance, in the case of certain aromatase inhibitors, nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of CYP-450, and phenyl moieties have a key interaction in the active site of the enzyme .
Molecular Mechanism
The molecular mechanism of action of this compound is not explicitly reported in the literature. It is known that triazole compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
3,5-dimethyl-N-[4-(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N6O/c1-16-13-17(2)15-19(14-16)25(32)27-20-8-6-18(7-9-20)21-10-11-23-28-29-24(31(23)30-21)22-5-3-4-12-26-22/h3-15H,1-2H3,(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRSAAVHZXYNKTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=NN4C(=NN=C4C5=CC=CC=N5)C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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